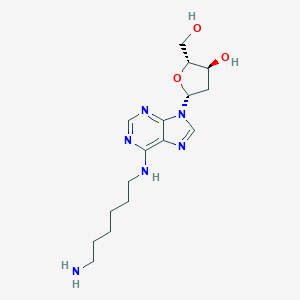

N6-(6-Aminohexyl)-2'-deoxyadenosine

Übersicht

Beschreibung

N6-(6-Aminohexyl)-2’-deoxyadenosine: is a modified nucleoside analog where an aminohexyl group is attached to the N6 position of the adenine base

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N6-(6-Aminohexyl)-2’-deoxyadenosine typically involves the following steps:

Protection of the 2’-deoxyadenosine: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.

N6-alkylation: The protected 2’-deoxyadenosine is then reacted with 6-bromohexylamine in the presence of a base to introduce the aminohexyl group at the N6 position.

Deprotection: The protecting groups are removed to yield N6-(6-Aminohexyl)-2’-deoxyadenosine.

Industrial Production Methods: Industrial production methods for N6-(6-Aminohexyl)-2’-deoxyadenosine are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The aminohexyl group and adenine base participate in nucleophilic substitution reactions, forming derivatives with tailored functionalities.

Mechanistic Insights :

-

Palladium-catalyzed cross-coupling leverages the aminohexyl group’s nucleophilicity to form carbon-nitrogen bonds with alkynes or aryl groups .

-

Cu(I)-mediated Ullmann reactions utilize oxalic diamide ligands to stabilize intermediates, enhancing aryl transfer efficiency .

Hydrolysis and Deamination

The compound undergoes hydrolytic deamination under oxidative or photolytic conditions:

Key Observations :

-

Photolysis generates dAdo N6-aminyl radicals , which undergo H-abstraction or hydrolytic deamination to 2'-deoxyinosine .

-

Oxidative dimerization produces cross-linked adenine moieties, impacting DNA replication fidelity .

Conjugation Reactions

The aminohexyl side chain facilitates covalent attachment to fluorescent tags and biomolecules:

Synthetic Workflow :

-

Aminohexyl Activation : The primary amine reacts with NHS esters under mild aqueous conditions (pH 7.5) .

-

Triphosphate Labeling : Modified triphosphates (e.g., dATP-MANT) are synthesized for enzymatic incorporation into DNA .

Enzymatic Incorporation

N6-(6-Aminohexyl)-2'-deoxyadenosine derivatives serve as substrates for DNA polymerases:

Critical Factors :

-

Steric Hindrance : Longer linkers (e.g., biotin-17-dATP) reduce incorporation to <7% .

-

Base-Pairing : Modifications at N6 minimally disrupt Watson-Crick pairing, enabling PCR applications .

Biological Methylation

While not a direct reaction of the compound, its methylated analog (N6-methyldeoxyadenosine) is enzymatically generated:

| Enzyme | Function | Biological Impact | Sources |

|---|---|---|---|

| METTL4 | Mitochondrial DNA 6mA methylation | Represses mtDNA transcription . |

Mechanism : METTL4 transfers methyl groups to N6, altering DNA-TFAM interactions and reducing mitochondrial gene expression .

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Labeling

N6-(6-Aminohexyl)-2'-deoxyadenosine is widely used for labeling nucleic acids in biochemical assays. The aminohexyl group facilitates the attachment of various reporter molecules, enabling the visualization and tracking of nucleic acids during experiments. This property is particularly useful in:

- Fluorescent Imaging : The compound can be conjugated with fluorescent dyes, allowing for real-time monitoring of DNA and RNA dynamics within cells.

- Affinity Purification : When biotinylated, it can be used to purify nucleic acid-binding proteins through streptavidin affinity chromatography.

Enzyme Studies

The incorporation of this compound into DNA allows researchers to study the interactions between modified nucleotides and various enzymes. This includes:

- DNA Polymerase Activity : The compound serves as a substrate for DNA polymerases, facilitating studies on enzyme kinetics and fidelity during DNA replication.

- Ligase Activity : It can also be utilized to assess the activity of DNA ligases in joining DNA fragments containing modified nucleotides.

DNA Probes

This compound is incorporated into DNA probes designed for the detection of specific nucleic acid sequences. These probes are essential tools in:

- Hybridization Assays : They enable the identification of target sequences in complex mixtures, such as genomic DNA or RNA samples.

- Diagnostic Tools : Modified probes can enhance the sensitivity and specificity of assays used to detect genetic mutations or pathogens .

Gene Expression Studies

The incorporation of this compound into plasmid DNA has been shown to alter transcriptional activity. Case studies indicate that:

- Altered Gene Expression : Cells containing plasmids with this compound exhibit changes in gene expression profiles, impacting cellular responses and metabolic pathways .

Drug Development

This compound is being explored for its potential as a therapeutic agent. Its applications include:

- Nucleotide-based Therapeutics : Research is ongoing to develop drugs that utilize this compound's structure to target specific biological pathways involved in diseases such as cancer .

- Antitumor Activity : Some derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth through modulation of adenosine receptors .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

- Study on Fluorescent Labeling : A study demonstrated the successful use of N6-(6-Aminohexyl)-dATP labeled with a fluorescent dye (e.g., 6-FAM) for DNA sequencing applications, showcasing its utility in high-throughput genomic analysis .

- Enzyme Interaction Analysis : Research highlighted how this compound can be incorporated into plasmids to study enzyme interactions more effectively, revealing insights into the mechanisms of DNA replication and repair .

Wirkmechanismus

Molecular Targets and Pathways: N6-(6-Aminohexyl)-2’-deoxyadenosine exerts its effects primarily through its incorporation into nucleic acids. The aminohexyl group allows for further chemical modifications, enabling the study of nucleic acid interactions and the development of labeled probes. The compound can interact with nucleic acid-binding proteins, influencing their activity and providing insights into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

N6-(6-Aminohexyl)-adenosine: Similar structure but lacks the 2’-deoxy modification.

N6-(6-Aminohexyl)-adenosine 5’-monophosphate: Contains a phosphate group at the 5’ position.

N6-(6-Aminohexyl)-adenosine 2’,5’-bisphosphate: Contains two phosphate groups at the 2’ and 5’ positions.

Uniqueness: N6-(6-Aminohexyl)-2’-deoxyadenosine is unique due to its 2’-deoxy modification, which makes it more stable and less prone to hydrolysis compared to its ribose-containing counterparts. This stability is advantageous in various biochemical applications, particularly in the development of stable DNA probes and therapeutic agents.

Biologische Aktivität

N6-(6-Aminohexyl)-2'-deoxyadenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cellular processes and molecular interactions. This compound is structurally related to natural nucleotides and exhibits unique properties that enable its incorporation into nucleic acids, influencing various biochemical pathways.

1. Chemical Structure and Properties

This compound contains an aminohexyl side chain at the N6 position of the adenine base, which enhances its ability to interact with biomolecules. This modification allows for subsequent chemical modifications, making it a valuable tool in biochemical assays and molecular biology applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 278.31 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

Target Interactions

This compound primarily interacts with enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases. Its incorporation into DNA or RNA can alter the transcriptional activity of genes, leading to changes in protein expression and cellular responses.

- Incorporation into DNA : The compound can be incorporated into DNA strands during replication or repair processes, impacting gene expression.

- Influence on Enzymatic Activity : The aminohexyl group can facilitate covalent attachment to reporter molecules, enhancing detection methods in molecular biology.

Cellular Processes

Research indicates that this compound affects various cellular processes:

- Gene Expression : Its incorporation into DNA has been shown to alter transcriptional activity, which can lead to changes in cellular metabolism and signaling pathways.

- Cell Signaling : The compound may influence intracellular signaling pathways by modifying the nucleotide pool available for cellular processes.

Case Studies

A study demonstrated that cells treated with this compound showed altered gene expression profiles compared to control groups, indicating its potential as a modulator of transcriptional activity .

4. Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption and Distribution : The compound can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells.

- Metabolism : Enzymes such as nucleotidases may interact with this compound, affecting its stability and degradation within the cell.

5. Applications in Research

This compound serves as a critical tool in various research applications:

- Biochemical Assays : Its ability to be incorporated into nucleic acids makes it useful for labeling and tracking DNA or RNA during experiments.

- Therapeutic Potential : Given its influence on gene expression, there is ongoing research into its potential therapeutic applications, particularly in cancer treatment where modulation of gene expression is crucial.

6.

This compound is a versatile compound with significant biological activity. Its ability to modify nucleic acids and influence cellular processes makes it an important subject of study in molecular biology and pharmacology. Future research may further elucidate its mechanisms of action and expand its applications in therapeutic contexts.

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGAGWFLDCAWGN-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.